7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine
Description
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSAMOHNXOKOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN2C1=NN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with 2,4-dibromopyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. These methods also allow for better control over reaction conditions and reduce the production time.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole and pyrimidine rings can undergo oxidation or reduction under specific conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 7-amino-[1,2,4]triazolo[4,3-c]pyrimidine or 7-alkoxy-[1,2,4]triazolo[4,3-c]pyrimidine can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the compound.
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of various enzymes, including kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt cellular signaling pathways and lead to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Structural Variations and Stability
a. Halogenated Derivatives
- 7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1020036-52-5): Differs in ring connectivity ([4,3-a] vs. [4,3-c]) and substituents (Br at 7, Cl at 3).
- 8-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine : Substitution at C-8 (Br) and C-7 (Cl) enhances stability compared to unsubstituted analogs. C-5 substituents (e.g., methyl, phenyl) further stabilize the [4,3-c] isomer, preventing rearrangement .
b. Non-Halogenated Analogs
- Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine : Lacks halogenation but incorporates a pyrrole ring. This modification reduces electrophilicity, rendering it inactive against HCV in contrast to brominated derivatives .
- 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Alkoxy groups and thieno rings increase lipophilicity, enhancing blood-brain barrier penetration for anticonvulsant applications .
Table 1: Stability and Reactivity of Selected Triazolopyrimidines
a. Antiviral Activity
- Pyrrolo[2,3-d]pyrimidine Derivatives : Exhibit HCV inhibition, while pyrrolo[3,2-e]triazolo[4,3-c]pyrimidines are inactive, highlighting the importance of substitution patterns .
- 7-Bromo Analogs: No direct antiviral data is reported, but bromine’s electron-withdrawing nature may enhance binding to viral polymerases, as seen in related RdRp inhibitors .
b. Antibacterial Activity
- Bis-triazolo Pyrimidines (3f, 3g) : Demonstrate potent activity against Gram-positive bacteria (MIC: 10 mg/mL) due to nitro/fluorophenyl groups enhancing membrane penetration .
- 7-Bromo Derivatives: Limited data, but halogenation is known to improve bioavailability and target affinity in other antibiotics .
c. Antifungal and Antihypertensive Activity
- Trifluoromethyl-[1,2,4]triazolo[4,3-c]pyrimidines : Trifluoromethyl groups reduce lipophilicity compared to bromo analogs, improving solubility for antifungal applications .
- 1,2,4-Triazolo[4,3-a]pyrimidines : Exhibit antihypertensive effects via ACE inhibition, suggesting bromo analogs could be modified for cardiovascular applications .
Physicochemical and Electronic Properties
Biological Activity
7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine (7-Br-TCPU) is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and research findings.
Structural Characteristics
7-Br-TCPU features a fused triazole and pyrimidine ring system with a bromine substituent at the 7-position of the triazole ring. The unique structural configuration enhances its reactivity and interaction with biological targets, particularly Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation.
Target of Action
The primary target for 7-Br-TCPU is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2 activity, 7-Br-TCPU disrupts cell cycle progression, leading to cytotoxic effects against various cancer cell lines.
Mode of Action
The inhibition of CDK2 by 7-Br-TCPU results in significant cytotoxic activities. In vitro studies have demonstrated that this compound effectively inhibits the growth of specific tumor cells, indicating its potential as a lead compound in cancer therapy.
Pharmacokinetics and ADMET Properties
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that 7-Br-TCPU exhibits favorable pharmacokinetic properties. These properties support its potential therapeutic applications and indicate a good balance between efficacy and safety.
Anticancer Activity
Research indicates that 7-Br-TCPU demonstrates significant anticancer activity through its ability to inhibit CDK2. For instance:
- Cytotoxicity : In vitro studies have shown that 7-Br-TCPU can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range.
Antimicrobial Activity
Although primarily studied for its anticancer properties, there is emerging evidence suggesting potential antimicrobial activities. Similar compounds within the triazolopyrimidine class have demonstrated antibacterial and antifungal properties, which may extend to 7-Br-TCPU.
Comparative Analysis with Analog Compounds
The following table summarizes the structural similarities and differences between 7-Br-TCPU and related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Triazolopyridine | Different ring fusion; may exhibit varied bioactivity |
| 7-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine | Triazolopyrimidine | Different positioning of substituents affecting reactivity |
| 7-Bromo-[1,2,4]triazolo[3,4-b]pyridine | Triazolopyridine | Variation in ring structure leading to distinct properties |
Case Studies and Research Findings
Several studies have highlighted the biological activity of 7-Br-TCPU:
- In vitro Studies : Research has shown that 7-Br-TCPU effectively inhibits CDK2 activity in various cancer cell lines. For example, one study reported an IC50 value of approximately 3.91 μM against MCF-7 cells .
- Molecular Docking Studies : Molecular docking simulations indicate strong binding affinity between 7-Br-TCPU and CDK2, supporting its role as a potent inhibitor of this kinase .
- Pharmacological Applications : Beyond cancer therapy, there is ongoing research into the use of 7-Br-TCPU as a building block for synthesizing more complex heterocyclic compounds with potential applications in drug discovery and development .
Q & A
Q. What are the common synthetic routes for preparing 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine?
The synthesis typically involves oxidative cyclization of precursor molecules. For example, analogous triazolopyrimidines are synthesized via cyclization of N-(pyridyl)amidines using oxidants like NaOCl, MnO₂, or iodine-based reagents . Bromination at the 7-position can be achieved using brominating agents (e.g., NBS) under controlled conditions, as seen in related pyrrolopyrimidine systems . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize side products.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Standard characterization includes:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., chemical shifts for bromine-adjacent protons typically appear downfield) .
- X-ray crystallography : Resolves the fused triazole-pyrimidine ring system and bromine positioning, as demonstrated in analogous structures .
- HPLC-MS : Validates purity and molecular weight .
Advanced Research Questions
Q. How can regioselective functionalization at the 7-position be achieved for derivatization studies?
The bromine atom at the 7-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). For example, palladium-catalyzed coupling with aryl boronic acids enables aryl group introduction, while Sonogashira reactions install alkynyl moieties . Solvent choice (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) critically influence yield and selectivity.
Q. What strategies resolve contradictions in reported reaction yields for brominated triazolopyrimidines?
Discrepancies often arise from:
- Reagent purity : Impure starting materials (e.g., NBS with residual HBr) can alter reaction pathways .
- Temperature control : Exothermic bromination reactions require precise cooling (e.g., 0°C vs. room temperature) to avoid over-bromination .
- Workup protocols : Differences in extraction solvents (e.g., EtOAc vs. CH₂Cl₂) or purification methods (column chromatography vs. recrystallization) impact isolated yields.
Q. How do intermolecular interactions influence the solid-state properties of this compound?
X-ray studies of related structures reveal weak C–H···Br and π-π stacking interactions, which stabilize crystal lattices and affect solubility. For instance, planar triazolopyrimidine cores facilitate π-stacking (3.5–3.8 Å interplanar distances), while bromine participates in halogen bonding with adjacent aromatic systems . These interactions inform co-crystal design for enhanced bioavailability.
Q. What computational methods predict the electronic effects of bromine substitution on reactivity?
DFT calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of bromine, which lowers the LUMO energy of the triazolopyrimidine ring and enhances electrophilic substitution at adjacent positions. MOPAC PM3 optimizations can further predict dihedral angles between fused rings, aiding in steric hindrance analysis .
Methodological Considerations
Q. How can reaction conditions be optimized for scale-up synthesis?
- Solvent selection : High-boiling solvents (e.g., DMF or ethylene glycol) improve homogeneity but require post-reaction removal via distillation .
- Catalyst recycling : Immobilized Pd catalysts reduce metal contamination in large-scale cross-coupling reactions .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Q. What safety protocols are critical when handling brominated triazolopyrimidines?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and splash-proof goggles mitigate dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors or fine particulates .
- Waste disposal : Halogenated byproducts require segregation and incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
